(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
This compound, (1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
, is a chemical with the molecular formula C14H23N3O5S
. It has an average mass of 345.414 Da and a monoisotopic mass of 345.135834 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and stability. This compound is a powder at room temperature . Other properties like solubility and stability would need to be determined experimentally.Scientific Research Applications
Synthesis and Derivatives
The compound and its derivatives are explored extensively in chemical synthesis. For instance, the design of 2-azetidinones scaffolds, incorporating sulfonamide rings and derivatives, has garnered interest due to their biological and pharmacological potentials (Jagannadham et al., 2019). Furthermore, asymmetric synthesis techniques have been developed to create functionalized piperazines and 1,4-diazepanes from related azetidin-2-ones, indicating versatility in chemical synthesis (Dekeukeleire et al., 2012).
Corrosion Inhibition
A study revealed that a similar compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, shows effective inhibition of mild steel corrosion, particularly in acidic environments. This suggests potential applications in preventing metal corrosion (Singaravelu & Bhadusha, 2022).
Photodegradation and Environmental Applications
The photodegradation of related sulfonylurea herbicides in water has been studied, shedding light on environmental implications and degradation pathways of such compounds (Pinna et al., 2007).
Biomedical Applications
In the biomedical field, carbon dots modified with related compounds have been used for intracellular pH sensing and bioimaging, demonstrating potential in cancer research and theranostic applications (Espina-Casado et al., 2021). Additionally, derivatives of the compound have shown enzyme inhibitory activity, hinting at therapeutic potentials in treating conditions like Alzheimer's disease (Hassan et al., 2018).
Safety and Hazards
The safety and hazards of a compound depend on its reactivity and biological activity. This compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Proper safety precautions should be taken when handling this compound.
Properties
IUPAC Name |
[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-23(20,21)17-9-11(10-17)13(18)15-4-6-16(7-5-15)14(19)12-3-2-8-22-12/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBMIQLSOHSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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